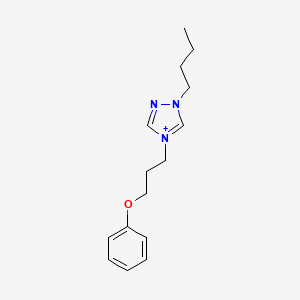
D-Glucopyranose, oligomeric, C12-14-alkyl glycosides
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucopyranose, oligomeric, C12-14-alkyl glycosides are a class of non-ionic surfactants derived from glucose and fatty alcohols. These compounds are known for their excellent biodegradability, low toxicity, and compatibility with various other surfactants. They are commonly used in personal care products, household cleaners, and industrial applications due to their mildness and effective cleaning properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucopyranose, oligomeric, C12-14-alkyl glycosides typically involves the glycosylation of glucose with fatty alcohols (such as dodecanol or tetradecanol). The reaction is catalyzed by acid catalysts like sulfuric acid or hydrochloric acid. The process involves heating the mixture of glucose and fatty alcohol under reduced pressure to facilitate the reaction and remove water formed during the process .
Industrial Production Methods: In industrial settings, the production of these glycosides is carried out in large reactors where glucose and fatty alcohols are mixed in the presence of an acid catalyst. The reaction mixture is heated to around 120°C under reduced pressure (4.5-5.5 kPa) for approximately 3.5 hours. After the reaction, the mixture is neutralized with sodium carbonate, and excess alcohol is removed by distillation. The crude product is then bleached with hydrogen peroxide to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the glucose moiety, leading to the formation of gluconic acid derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions, reducing the glucose moiety to sorbitol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Gluconic acid derivatives.
Reduction: Sorbitol derivatives.
Substitution: Various substituted glycosides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
D-Glucopyranose, oligomeric, C12-14-alkyl glycosides have a wide range of applications in scientific research:
Chemistry: Used as surfactants in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology for their mild and non-toxic nature.
Mecanismo De Acción
The primary mechanism of action of D-Glucopyranose, oligomeric, C12-14-alkyl glycosides is their ability to reduce surface tension and enhance the solubility of hydrophobic substances. This is achieved through the formation of micelles, where the hydrophobic alkyl chains aggregate in the center, and the hydrophilic glucose moieties face outward, interacting with water. This property makes them effective in cleaning and emulsifying applications.
Comparación Con Compuestos Similares
- D-Glucopyranose, oligomeric, C8-10-alkyl glycosides
- D-Glucopyranose, oligomeric, C10-16-alkyl glycosides
- D-Glucopyranose, oligomeric, C12-16-alkyl glycosides
Comparison: D-Glucopyranose, oligomeric, C12-14-alkyl glycosides are unique due to their specific alkyl chain length, which provides a balance between hydrophilicity and hydrophobicity, making them highly effective as surfactants. Compared to shorter-chain glycosides (C8-10), they offer better emulsifying properties and stability. Compared to longer-chain glycosides (C16), they are more soluble in water and less likely to form gels.
Propiedades
Número CAS |
157707-88-5 |
|---|---|
Fórmula molecular |
C11H20 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



